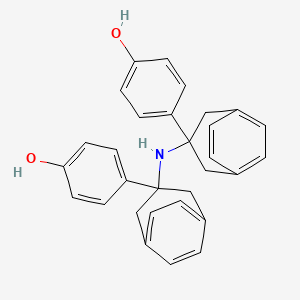

4,4'-(Iminobis(4,1-phenylene(1-methylethylidene)))bisphenol

Beschreibung

Eigenschaften

CAS-Nummer |

85586-53-4 |

|---|---|

Molekularformel |

C30H27NO2 |

Molekulargewicht |

433.5 g/mol |

IUPAC-Name |

4-[3-[[3-(4-hydroxyphenyl)-3-bicyclo[3.2.2]nona-1(7),5,8-trienyl]amino]-3-bicyclo[3.2.2]nona-1(7),5,8-trienyl]phenol |

InChI |

InChI=1S/C30H27NO2/c32-27-13-9-25(10-14-27)29(17-21-1-2-22(18-29)4-3-21)31-30(26-11-15-28(33)16-12-26)19-23-5-6-24(20-30)8-7-23/h1-16,31-33H,17-20H2 |

InChI-Schlüssel |

URUDANUCPOPRCH-UHFFFAOYSA-N |

Kanonische SMILES |

C1C2=CC=C(CC1(C3=CC=C(C=C3)O)NC4(CC5=CC=C(C4)C=C5)C6=CC=C(C=C6)O)C=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Overview

- Reactants : Acetone and phenol

- Catalyst : Acidic catalyst, typically hydrochloric acid (HCl) or sulfuric acid (H2SO4)

- Reaction Conditions :

- Temperature: Typically maintained between 50–80°C to optimize reaction rates.

- Reaction Time: Several hours depending on the catalyst concentration and desired yield.

- Mechanism :

- The reaction proceeds through electrophilic aromatic substitution, where acetone reacts with phenol to form the isopropylidene bridge linking the two phenolic groups.

Optimization Parameters

- Catalyst concentration: Higher concentrations increase reaction rates but may lead to side reactions.

- Temperature control: Excessive heat can degrade the product.

- Purification: The crude product is purified via recrystallization or distillation to achieve high purity.

Use of Advanced Catalysts

Recent advancements have explored alternative catalysts to improve yield and reduce environmental impact. For instance:

- Metal Chlorides and Sulfur-Containing Organic Compounds : These catalysts enhance reaction efficiency by stabilizing the intermediate species formed during the reaction.

Alternative Starting Materials

In some cases, acetophenone can be used as a starting material instead of acetone. This method involves:

- Reacting acetophenone with phenol under acidic conditions.

- Utilizing specialized catalysts like hydrogen chloride combined with metal chlorides and sulfur-containing organic compounds.

This approach offers high yields but requires careful handling of acetophenone due to its reactivity.

Reaction Monitoring and Quality Control

To ensure optimal yield and product quality:

- Analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) are employed to monitor reaction progress.

- Spectroscopic methods like nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy confirm the structure and purity of the final product.

Data Table: Comparison of Preparation Methods

| Parameter | Condensation with Acetone | Use of Acetophenone | Advanced Catalysts |

|---|---|---|---|

| Catalyst | Acidic (HCl, H2SO4) | Acidic + Metal Chlorides | Metal Chlorides + Sulfur Compounds |

| Reaction Temperature | 50–80°C | 60–90°C | 50–70°C |

| Reaction Time | Several hours | Shorter duration | Reduced time |

| Yield | Moderate | High | High |

| Environmental Impact | Moderate | Higher | Lower |

Analyse Chemischer Reaktionen

Arten von Reaktionen

4,4'-[IMINOBIS[4,1-PHENYLENE(1-METHYLETHYLIDENE)]]BISPHENOL unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet typischerweise die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden üblicherweise verwendet.

Substitution: Diese Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch Nucleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat; typischerweise in wässrigen oder organischen Lösungsmitteln durchgeführt.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; üblicherweise unter wasserfreien Bedingungen durchgeführt.

Substitution: Verschiedene Nucleophile wie Halogenide, Amine oder Thiole; Reaktionen erfordern häufig einen Basen- oder Säure-Katalysator.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation Chinone ergeben, während die Reduktion Alkohole oder Amine erzeugen kann. Substitutionsreaktionen führen typischerweise zur Bildung neuer funktionalisierter Derivate der ursprünglichen Verbindung.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of 4,4'-(Iminobis(4,1-phenylene(1-methylethylidene)))bisphenol can be categorized into several key areas:

Polymer Chemistry

This compound serves as a crucial building block in the synthesis of high-performance polymers. Its ability to form stable cross-linked networks enhances the mechanical properties and thermal stability of polymeric materials.

| Property | Description |

|---|---|

| Thermal Stability | High resistance to thermal degradation |

| Mechanical Strength | Improved tensile strength in polymer matrices |

Biological Applications

Research has explored its potential as a biochemical probe or component in biosensors. The compound's ability to interact with biological molecules allows for the development of sensitive detection systems for various biomolecules.

Medical Applications

In medicine, this compound is being investigated for its therapeutic properties, particularly in drug delivery systems. Its structural characteristics enable it to encapsulate drugs effectively, enhancing bioavailability and targeting.

Industrial Uses

The compound is utilized in the manufacturing of coatings, adhesives, and high-performance plastics. Its stability under various environmental conditions makes it suitable for applications requiring durability and resistance to chemical exposure.

Case Study 1: Polymer Development

In a study focusing on the synthesis of epoxy resins using this compound as a hardener, researchers found that incorporating this compound significantly improved the thermal stability and mechanical properties of the resulting material compared to traditional hardeners.

Case Study 2: Drug Delivery Systems

Another investigation evaluated the use of this compound in drug delivery formulations. The study demonstrated that its inclusion enhanced drug solubility and release profiles, indicating potential for improved therapeutic efficacy.

Wirkmechanismus

The mechanism by which 4,4’-[Iminobis[4,1-phenylene(1-methylethylidene)]]bisphenol exerts its effects is primarily through its ability to interact with various molecular targets. The compound’s structure allows it to form stable complexes with metal ions, which can influence catalytic processes. Additionally, its phenol groups can participate in hydrogen bonding and other non-covalent interactions, affecting the behavior of biological molecules and materials.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The table below highlights structural and functional differences between the target compound and related bisphenols:

Property Analysis

- Reactivity: The iminobis group introduces nitrogen atoms, which may enhance nucleophilicity compared to oxygen-based bridges (e.g., BPA) or fluorinated groups (Bisphenol AF). This could facilitate crosslinking in epoxy resins or polyimides .

- Thermal Stability: Bisphenol P derivatives exhibit superior thermal stability (Tg ~250°C) due to rigid p-phenylene linkages.

- Dielectric Properties: Bisphenol AF and P demonstrate low dielectric constants (~2.8–2.9), ideal for electronics. The iminobis compound’s polarity might increase dielectric constant slightly, but this could be mitigated via fluorination or copolymerization .

Biologische Aktivität

4,4'-(Iminobis(4,1-phenylene(1-methylethylidene)))bisphenol, also known as bisphenol M, is an organic compound characterized by its unique structure featuring two phenolic groups linked by an iminobisphenylene bridge. This compound has garnered attention for its potential biological activities and applications in various fields, including materials science and medicine.

- Chemical Formula : C30H31N2O2

- Molecular Weight : 437.58 g/mol

- CAS Number : 85586-53-4

Synthesis

The synthesis of this compound typically involves the reaction of bisphenol A with an amine under controlled conditions, often utilizing catalysts and maintaining inert atmospheres to enhance yield and purity. Industrial production may employ continuous flow reactors for improved efficiency.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The compound's phenolic groups can participate in hydrogen bonding and other non-covalent interactions, influencing the behavior of biological molecules.

Estrogenic Activity

Research indicates that bisphenols can act as selective estrogen receptor modulators (SERMs). Studies have shown that compounds like bisphenol A (BPA) exhibit estrogenic activity by binding to estrogen receptors (ERs), influencing gene expression and cellular proliferation. While this compound has not been studied as extensively as BPA, its structural similarities suggest potential estrogenic effects.

Comparative Estrogenic Potency

| Compound | Estrogenic Activity | Binding Affinity (Kd) |

|---|---|---|

| Bisphenol A | High | 1.61 ± 0.57 μM |

| Bisphenol M | Moderate | Unknown |

| Bisphenol S | Low | >10 μM |

Key Findings from Toxicological Studies

- Hepatotoxicity : Increased liver weight was observed in rodent studies with bisphenol A derivatives.

- Reproductive Effects : Some bisphenols have shown effects on reproductive health in animal models.

Case Studies and Research Findings

Several studies have explored the biological implications of bisphenols:

- Estrogen Receptor Modulation : Research demonstrated that certain bisphenols can act as partial agonists or antagonists at estrogen receptors in cell-based assays .

- Cell Proliferation : In vitro studies indicated that bisphenols could influence cell proliferation in breast cancer cell lines, suggesting a potential role in cancer biology .

- Comparative Analysis : A comparative analysis of various bisphenols highlighted differences in their binding affinities and biological activities, emphasizing the need for further research into less-studied compounds like this compound .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing polymers derived from 4,4'-(Iminobis(4,1-phenylene(1-methylethylidene)))bisphenol?

- Methodological Answer : Synthesis typically involves copolymerization with epoxides (e.g., 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane) or lactones (e.g., 2-oxepanone) under catalytic conditions. For example, graft polymers are formed via radical-initiated grafting or step-growth polymerization, often using catalysts like tertiary amines or Lewis acids . Reaction temperatures range from 80–120°C, with solvent systems such as tetrahydrofuran (THF) or dimethylformamide (DMF). Post-polymerization purification involves precipitation in non-solvents (e.g., methanol) and vacuum drying.

Q. How can structural characterization of this compound and its derivatives be performed?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR resolves the iminobis and isopropylidene groups. Peaks for aromatic protons appear at δ 6.7–7.2 ppm, while isopropylidene methyl groups resonate at δ 1.6–1.8 ppm .

- FTIR : Key bands include O–H stretching (3200–3600 cm⁻¹), C=N (1650 cm⁻¹), and aromatic C=C (1500–1600 cm⁻¹) .

- XRD : Crystallinity analysis is critical for polymers; amorphous phases dominate in epoxy-based copolymers .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Toxicity Data : Acute oral LD₅₀ in rats is 2001 mg/kg, indicating moderate toxicity. Use PPE (gloves, goggles) and work in fume hoods .

- Environmental Precautions : Avoid aqueous discharge due to low water solubility (192 mg/L at 20°C). Use activated carbon or resin-based filtration for waste .

Advanced Research Questions

Q. How can conflicting data on thermal stability of copolymers derived from this compound be resolved?

- Methodological Answer : Discrepancies arise from variations in crosslinking density and copolymer composition. Use:

- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures (typically 250–300°C for epoxy copolymers) .

- Differential Scanning Calorimetry (DSC) : Measure glass transition temperatures (Tg), which range from 80–150°C depending on epoxy content .

- Dynamic Mechanical Analysis (DMA) : Assess viscoelastic behavior to correlate thermal stability with crosslink density .

Q. What strategies optimize the design of epoxy copolymers for high-performance applications?

- Methodological Answer :

- Monomer Ratios : Adjust the molar ratio of 4,4'-(Iminobis...)bisphenol to epichlorohydrin (1:10–1:20) to control epoxy equivalent weight (EEW) .

- Curing Agents : Use amine hardeners (e.g., diethylenetriamine) for room-temperature curing or anhydrides (e.g., methyltetrahydrophthalic anhydride) for elevated temperatures .

- Additives : Incorporate silica nanoparticles (1–5 wt%) to enhance mechanical strength and reduce thermal expansion .

Q. How does the compound’s stereochemistry influence its reactivity in polymerization?

- Methodological Answer : The isopropylidene group introduces steric hindrance, slowing epoxy ring-opening reactions. Computational modeling (DFT or MD simulations) predicts reactivity differences between cis/trans conformers. Experimentally, chiral HPLC or circular dichroism (CD) can differentiate isomers .

Q. What analytical approaches reconcile discrepancies in degradation studies under UV exposure?

- Methodological Answer : Contradictory photodegradation rates (e.g., half-life variations from 50–200 hours) arise from sample thickness and UV intensity. Standardize testing using:

- QUV Accelerated Weathering : Irradiate samples at 0.5–1.0 W/m² (340 nm) and monitor carbonyl index via FTIR .

- LC-MS : Identify degradation products like 4-hydroxyphenyl derivatives .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.